3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-9-5-7(12(15,16)17)6-18-11(9)8-3-1-2-4-10(8)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLNXHHATVCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205966 | |
| Record name | 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-70-5 | |
| Record name | 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387827-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the fluoro and trifluoromethyl groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ in substituent types, positions, and electronic properties, which influence their physical, chemical, and biological behaviors. Key structural analogs include:
Key Observations :
- Substituent Position: The fluorophenyl group’s position (ortho vs. para) alters electronic effects.
- Electron-Withdrawing Groups : Nitro (7e) and sulfonyl (7b) groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the target compound .
- Bulkiness : Cyclopropyl substituents (7q) increase steric bulk, which may reduce solubility but improve binding specificity in biological systems .
Physical Properties
Comparative data on melting points and synthesis yields highlight substituent-driven trends:
| Compound Name | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 7e | 122.1–124.8 | 71.8 |
| 7f | 73.3–75.1 | 40.8 |
| 7j | 62.3 (partial data) | 91.5 |
| 7b | 111.8–114.0 | 48.4 |
Analysis :
- Higher melting points in nitro- and sulfonyl-containing analogs (7e, 7b) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) due to polar substituents.
- Lower yields in 7f (40.8%) and 7b (48.4%) may reflect challenges in introducing trifluoromethyl or sulfonyl groups during synthesis .
Biological Activity
3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₆H₂ClF₄N
- Molecular Weight : 199.53 g/mol
- CAS Number : 72537-17-8
Antibacterial Activity
Research indicates that halogenated pyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation across different cancer types:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| Breast Cancer (MCF-7) | 14 |
| Prostate Cancer | 10 |
| Pancreatic Cancer | 7 |
Research indicates that this compound may target specific molecular pathways involved in cancer cell signaling and angiogenesis, making it a candidate for further investigation in oncology .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies indicate that it can inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases. The following table summarizes the observed effects:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 60 |
| IL-6 | 50 |
| IL-1β | 55 |
These findings highlight the potential of this compound as an anti-inflammatory agent .
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of halogenated pyridine derivatives were tested against a panel of bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl group significantly contributes to the compound's potency .
Case Study 2: Anticancer Mechanism
A recent study focused on the mechanism of action of this compound in breast cancer cells. The findings revealed that treatment with the compound resulted in cell cycle arrest at the S phase and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine, and how is regioselectivity controlled during halogenation?
- Methodology : High-temperature catalytic vapor-phase chlorination of β-picoline derivatives is a key method, often involving halogen exchange with fluorine donors (e.g., HF or trifluoromethylating agents). Regioselectivity is achieved by optimizing reaction temperature (150–200°C) and catalysts (e.g., AlCl₃ or FeCl₃). Post-synthetic purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures product purity .
- Data Contradiction : Some patents report alternative pathways using liquid-phase fluorination of chlorinated intermediates, which may yield regioisomers requiring rigorous NMR validation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : ¹H/¹³C/¹⁹F NMR (e.g., δ ~8.5 ppm for pyridine protons, ~-60 ppm for CF₃ in ¹⁹F NMR) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with key parameters like bond lengths (C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles (fluorophenyl vs. pyridine ring: ~30–40°) .
Advanced Research Questions
Q. How does this compound participate in Pd-catalyzed C–H bond arylation for generating luminescent Ir(III) complexes?
- Methodology : The pyridine ring acts as a directing group, enabling ortho-C–H activation. Optimized conditions include Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and arylboronic acids in DMF at 100°C. The trifluoromethyl group enhances electron deficiency, favoring oxidative addition .
- Data Analysis : Conflicting yields (77–93%) in similar reactions suggest solvent polarity (DMF vs. THF) and substituent steric effects critically influence efficiency .
Q. What strategies enable regiospecific functionalization of the pyridine core for medicinal chemistry applications?
- Substitution Reactions :
- Nucleophilic aromatic substitution : Chlorine at C3 is displaced by amines (e.g., azetidine, pyrrolidine) in DMSO at 80°C, yielding derivatives like 3-azetidinyl analogs (85% yield) .
- Suzuki-Miyaura coupling : Boronic esters at C5 couple with aryl halides (Pd(dppf)Cl₂, K₂CO₃, dioxane) to introduce biaryl motifs .
Q. How is this compound utilized in studying mTOR signaling inhibition, and what SAR insights have emerged?
- Biological Methodology : SC06, a derivative, disrupts mTORC1/2 by binding to the ATP pocket. In vitro assays (MTT, Annexin V/PI staining) show IC₅₀ = 2.5 µM in multiple myeloma cells. The trifluoromethyl group enhances metabolic stability, while the 2-fluorophenyl moiety improves hydrophobic interactions .
- SAR : Removing the chlorine atom reduces potency by >50%, highlighting its role in target engagement .
Safety and Handling
Q. What safety protocols are mandated for handling this compound given its hazardous classifications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
